N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a 3-chlorobenzyl group and a 5-methyl-1H-tetrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-aminobenzoic acid with an appropriate acyl chloride under basic conditions.
Introduction of the 3-chlorobenzyl Group: The 3-chlorobenzyl group can be introduced via a nucleophilic substitution reaction, where the benzamide is reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydride.
Attachment of the 5-methyl-1H-tetrazol-1-yl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidative conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium thiolate (KSR) can be employed for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a pharmacological tool.
Industry: It could be utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorobenzyl)-3-(1H-tetrazol-1-yl)benzamide: Lacks the methyl group on the tetrazole ring.
N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)aniline: Contains an aniline group instead of a benzamide.
N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzoic acid: Features a carboxylic acid group instead of a benzamide.
Uniqueness
N-(3-chlorobenzyl)-3-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds
Properties
Molecular Formula |
C16H14ClN5O |
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Molecular Weight |
327.77 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14ClN5O/c1-11-19-20-21-22(11)15-7-3-5-13(9-15)16(23)18-10-12-4-2-6-14(17)8-12/h2-9H,10H2,1H3,(H,18,23) |
InChI Key |
WMCWXSMLVIEKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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